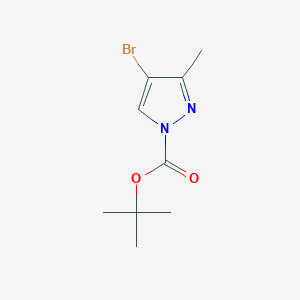

tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-bromo-3-methylpyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-6-7(10)5-12(11-6)8(13)14-9(2,3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPOLTGTSAIHRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Br)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682067 | |

| Record name | tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021919-24-3 | |

| Record name | 1,1-Dimethylethyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1021919-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate, a substituted pyrazole derivative, represents a significant scaffold in medicinal chemistry and drug discovery. The pyrazole ring is a privileged structure, known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The introduction of a bromine atom at the 4-position and a methyl group at the 3-position, along with the tert-butoxycarbonyl (Boc) protecting group on the pyrazole nitrogen, creates a versatile intermediate for the synthesis of more complex molecules. Understanding the physicochemical properties of this compound is paramount for its effective utilization in synthetic chemistry, enabling precise control over reaction conditions, purification strategies, and the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for its synthesis and characterization.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a five-membered pyrazole ring, substituted with a bromine atom, a methyl group, and a tert-butoxycarbonyl group.

Caption: Chemical structure of this compound.

A summary of the key physicochemical properties is presented in the table below. It is important to note that while some properties are based on experimental data for closely related compounds, others are predicted pending experimental verification for this specific molecule.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃BrN₂O₂ | - |

| Molecular Weight | 261.12 g/mol | - |

| CAS Number | 1021919-24-3 | [1] |

| Appearance | White to off-white solid (Predicted) | - |

| Melting Point | No data available. (Related compound, tert-butyl 4-bromo-1H-pyrazole-1-carboxylate, has a melting point of 43-45 °C) | [2] |

| Boiling Point | No data available. | |

| Density | No data available. | |

| Solubility | Predicted to be soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | - |

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process starting from a suitable pyrazole precursor. A plausible synthetic route involves the protection of the pyrazole nitrogen with a tert-butoxycarbonyl (Boc) group, followed by bromination. The following is a generalized, yet detailed, protocol based on established methods for similar pyrazole derivatives[2][3].

Experimental Protocol: Synthesis

Caption: Synthetic workflow for this compound.

Step 1: Boc Protection of 3-methyl-1H-pyrazole

-

To a solution of 3-methyl-1H-pyrazole (1 equivalent) in dichloromethane (DCM), add triethylamine (Et₃N) (1.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tert-butyl 3-methyl-1H-pyrazole-1-carboxylate.

Causality: The Boc group is introduced to protect the more reactive N-H proton of the pyrazole ring. This prevents side reactions during the subsequent bromination step and increases the solubility of the pyrazole in organic solvents. Triethylamine acts as a base to deprotonate the pyrazole, facilitating the nucleophilic attack on the electrophilic carbonyl carbon of (Boc)₂O.

Step 2: Bromination

-

Dissolve the crude tert-butyl 3-methyl-1H-pyrazole-1-carboxylate in acetonitrile.

-

Add N-bromosuccinimide (NBS) (1.1 equivalents) in portions at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

Causality: NBS is a convenient and selective source of electrophilic bromine for the bromination of electron-rich aromatic systems like the Boc-protected pyrazole. The reaction proceeds via an electrophilic aromatic substitution mechanism, with the bromine atom preferentially substituting at the electron-rich C4 position of the pyrazole ring.

Step 3: Work-up and Purification

-

Quench the reaction by adding water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Self-Validation: The purity of the final product should be assessed by TLC, and its identity confirmed by spectroscopic methods as detailed in the following section. The sharp melting point of a crystalline solid, if obtained, would also be an indicator of high purity.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the tert-butyl group, the methyl group, and the pyrazole ring.

-

tert-Butyl Protons: A sharp singlet integrating to nine protons, typically in the range of δ 1.5-1.7 ppm.

-

Methyl Protons: A singlet integrating to three protons, expected to appear around δ 2.2-2.4 ppm.

-

Pyrazole Ring Proton: A singlet for the C5-H, anticipated to be in the aromatic region, likely around δ 8.0-8.5 ppm. The exact chemical shift will be influenced by the electronic effects of the adjacent bromine and nitrogen atoms. For the related compound tert-butyl 4-bromo-1H-pyrazole-1-carboxylate, the pyrazole protons appear at δ 7.94 and 8.54 ppm[2].

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

tert-Butyl Carbons: A signal for the quaternary carbon around δ 85-87 ppm and a signal for the methyl carbons around δ 27-29 ppm.

-

Methyl Carbon: A signal for the methyl group attached to the pyrazole ring, expected around δ 10-15 ppm.

-

Pyrazole Ring Carbons: Signals for the C3, C4, and C5 carbons of the pyrazole ring. The C4 carbon, attached to the bromine, is expected to be significantly shifted. Based on data for a similar compound, the pyrazole carbons are expected in the range of δ 95-150 ppm[2].

-

Carbonyl Carbon: A signal for the carbonyl carbon of the Boc group, typically found in the range of δ 148-152 ppm.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for protons).

-

Data Processing: Process the acquired data using appropriate software to obtain the final spectra for analysis.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight and obtaining information about the fragmentation pattern of the molecule.

Expected Fragmentation:

Under electrospray ionization (ESI) conditions, the molecule is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or its sodium adduct [M+Na]⁺. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M and M+2 pattern for bromine-containing fragments. A common fragmentation pathway for Boc-protected compounds is the loss of the tert-butyl group or the entire Boc group. For a related compound, a fragment corresponding to [M-Boc] was observed[2].

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with liquid chromatography). Acquire the mass spectrum in positive or negative ion mode.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.

Safety and Handling

This compound should be handled with care in a well-ventilated area or a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Store the compound in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, synthesis, and characterization of this compound. While some experimental data for this specific compound is not yet available in the public domain, the information provided, based on established chemical principles and data from closely related analogues, offers a robust framework for researchers and scientists. The detailed protocols for synthesis and characterization are designed to be both informative and practical, enabling the successful utilization of this versatile building block in the development of novel chemical entities with potential therapeutic applications. As with any chemical compound, adherence to proper safety and handling procedures is essential.

References

-

Chemsrc. This compound. [Link]

-

Ivachtchenko, A. V., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. [Link]

- Google Patents. (2015). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

Sources

The Strategic Utility of tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

CAS Number: 1021919-24-3[1][2]

Introduction: A Versatile Scaffold for Targeted Therapies

In the landscape of modern medicinal chemistry, the pyrazole moiety stands out as a privileged scaffold, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone in the design of targeted therapies. Within this important class of heterocyles, tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate has emerged as a particularly valuable and versatile building block. The strategic placement of the bromine atom at the 4-position, a methyl group at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group on the pyrazole nitrogen provides a trifecta of chemical handles that can be selectively manipulated to construct complex molecular architectures. This guide provides an in-depth exploration of the synthesis, properties, and applications of this key intermediate, with a focus on its role in the development of next-generation therapeutics, particularly kinase inhibitors.

Physicochemical and Structural Characteristics

A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and for predicting the properties of its derivatives.

| Property | Value | Source |

| CAS Number | 1021919-24-3 | [1][2] |

| Molecular Formula | C9H13BrN2O2 | |

| Molecular Weight | 261.12 g/mol | |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol | Inferred from synthetic procedures of related compounds |

Strategic Synthesis: A Step-by-Step Protocol

The synthesis of this compound typically involves a two-step process starting from the commercially available 3-methyl-1H-pyrazole. The rationale behind this approach is the selective protection of the pyrazole nitrogen followed by regioselective bromination.

Part 1: N-Boc Protection of 3-methyl-1H-pyrazole

The initial step is the protection of the pyrazole nitrogen with a tert-butoxycarbonyl (Boc) group. This is a crucial step to prevent unwanted side reactions at the nitrogen atoms during the subsequent bromination and to increase the solubility of the pyrazole in organic solvents.

Experimental Protocol:

-

To a solution of 3-methyl-1H-pyrazole (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add triethylamine (1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 3-methyl-1H-pyrazole-1-carboxylate.

Part 2: Regioselective Bromination

The second step is the regioselective bromination of the Boc-protected pyrazole at the 4-position. The Boc group, being electron-withdrawing, directs the electrophilic substitution to the C4 position of the pyrazole ring.

Experimental Protocol:

-

Dissolve tert-butyl 3-methyl-1H-pyrazole-1-carboxylate (1.0 equivalent) in a suitable solvent such as chloroform or carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) (1.0-1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction to room temperature and wash with an aqueous solution of sodium thiosulfate to quench any remaining bromine.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of complex drug molecules, particularly kinase inhibitors. The bromine atom at the C4 position serves as a convenient handle for introducing various substituents through cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders.[3] The pyrazole scaffold is a common feature in many kinase inhibitors as it can effectively mimic the hinge-binding region of ATP.

By utilizing this compound, medicinal chemists can readily synthesize libraries of pyrazole-based compounds with diverse functionalities at the 4-position. This allows for the fine-tuning of the molecule's potency, selectivity, and pharmacokinetic properties. For instance, the introduction of aryl or heteroaryl groups via Suzuki coupling can lead to potent inhibitors of various kinases, including c-Jun N-terminal kinases (JNKs).[4]

Caption: Workflow for the use of the title compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Material Safety Data Sheet (MSDS) for comprehensive safety information.[5] In general, it is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[6]

Conclusion

This compound is a strategically designed and highly valuable building block in the arsenal of medicinal chemists. Its straightforward synthesis and the presence of orthogonal functional groups make it an ideal starting material for the construction of complex and diverse molecular libraries. Its prominent role in the synthesis of kinase inhibitors underscores its significance in the ongoing quest for novel and effective targeted therapies for a multitude of diseases. As drug discovery continues to evolve, the demand for such versatile and well-characterized intermediates will undoubtedly continue to grow.

References

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

Chemsrc. (2025, August 27). This compound. Retrieved from [Link]

-

Capot Chemical. (2025, December 24). MSDS of tert-butylN-(3-bromo-1-methyl-1H-pyrazol-4-yl)carbamate. Retrieved from [Link]

-

Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(6), 54-71. Retrieved from [Link]

-

Martin Senour Paints. (2008, August 13). MATERIAL SAFETY DATA SHEET TS-4 03 00. Retrieved from [Link]

-

Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. (2021). RSC Advances, 11(15), 8683-8691. [Link]

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

- Google Patents. (n.d.). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.

-

Roskoski, R. Jr. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 945-1013. [Link]

-

Schade, D., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(16), 4983. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Google Patents. (n.d.). EP2008996A1 - Process for the production of pyrazoles.

-

Engel, J., et al. (2021). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 12(4), 626-632. [Link]

-

Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735. [Link]

-

ChemUniverse. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). WO2021034904A1 - Process for the preparation of carboxylic acid derivatives of 3-bromo-4,5-dihydro-1h-pyrazoles.

Sources

- 1. CAS#:1021919-24-3 | this compound | Chemsrc [chemsrc.com]

- 2. This compound | 1021919-24-3 [chemicalbook.com]

- 3. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. capotchem.com [capotchem.com]

- 6. aksci.com [aksci.com]

An In-depth Technical Guide to the Structure Elucidation of tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The guide moves beyond a simple recitation of analytical techniques, instead offering a holistic, field-proven approach that integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section is designed to explain the "why" behind experimental choices, ensuring a self-validating system of analysis. Through detailed protocols, data interpretation, and visual aids, this document serves as a practical resource for researchers engaged in the synthesis and characterization of novel pyrazole derivatives.

Introduction: The Significance of Pyrazole Scaffolds and the Analytical Challenge

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their derivatives are foundational scaffolds in drug discovery, exhibiting a wide range of biological activities.[1] The precise structural characterization of these molecules is paramount to understanding their structure-activity relationships (SAR) and ensuring the integrity of synthetic pathways.

This compound presents a unique analytical challenge due to the presence of multiple substituents on the pyrazole ring: a bromine atom, a methyl group, and a bulky tert-butoxycarbonyl (Boc) protecting group. The unambiguous determination of the regiochemistry and the confirmation of the overall structure require a multi-pronged analytical approach. This guide will walk through the logical workflow for elucidating this structure with a high degree of confidence.

The Analytical Triad: A Multi-Technique Approach to Structural Verification

No single analytical technique is sufficient to definitively elucidate a novel chemical structure. Instead, a synergistic approach, what we term the "Analytical Triad," provides a self-validating system. This involves the correlation of data from NMR, IR, and MS to build a comprehensive and irrefutable structural model.

Figure 1: The Analytical Triad for Structure Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[2]

Experimental Protocol: NMR Sample Preparation and Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Instrumentation: A 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance).[1]

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), inside a clean, dry 5 mm NMR tube.[1] The choice of solvent is critical as it can influence chemical shifts.[3]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum, often requiring a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

¹H NMR Spectral Interpretation: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected Signals for this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0-8.5 | Singlet | 1H | H-5 | The proton at the 5-position of the pyrazole ring is expected to be deshielded due to the electron-withdrawing nature of the adjacent nitrogen atom and the carbonyl group. |

| ~2.3 | Singlet | 3H | -CH₃ | The methyl group protons at the 3-position are in a relatively shielded environment. |

| ~1.6 | Singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, characteristic of this moiety.[4] |

¹³C NMR Spectral Interpretation: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Expected Signals for this compound:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~148 | C=O | The carbonyl carbon of the Boc group is highly deshielded. |

| ~140 | C-3 | The carbon bearing the methyl group. |

| ~135 | C-5 | The carbon bearing the proton. |

| ~95 | C-4 | The carbon bearing the bromine atom is significantly shielded by the halogen. |

| ~85 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~28 | -C(C H₃)₃ | The methyl carbons of the tert-butyl group. |

| ~12 | -C H₃ | The methyl carbon at the 3-position. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation.[5][6]

Experimental Protocol: IR Spectrum Acquisition

Objective: To identify characteristic vibrational frequencies of functional groups.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.[1]

Procedure (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact.

-

Acquire the sample spectrum.

IR Spectral Interpretation: Vibrational Fingerprints

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2980-2930 | C-H stretch | Aliphatic (methyl and tert-butyl groups) |

| ~1750-1730 | C=O stretch | Carbonyl (ester of the Boc group) |

| ~1550-1450 | C=N and C=C stretch | Pyrazole ring |

| ~1250-1150 | C-O stretch | Ester |

| ~650-550 | C-Br stretch | Carbon-bromine bond |

The presence of a strong absorption band in the 1750-1730 cm⁻¹ region is a key indicator of the successful installation of the Boc protecting group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns.[7]

Experimental Protocol: Mass Spectrum Acquisition

Objective: To determine the molecular weight and isotopic distribution.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS or GC-MS).

Procedure (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into the ESI source.

-

Acquire the mass spectrum in positive or negative ion mode.

Mass Spectral Interpretation: The Molecular Ion and Isotopic Pattern

The key information derived from the mass spectrum is the molecular ion peak ([M]⁺ or [M+H]⁺).

-

Molecular Formula: C₉H₁₃BrN₂O₂

-

Monoisotopic Mass: 276.0164 g/mol

A critical feature to observe is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum should exhibit two peaks for the molecular ion, separated by 2 m/z units, with approximately equal intensity. This provides strong evidence for the presence of a single bromine atom in the molecule.

Fragmentation Analysis: A common fragmentation pathway for Boc-protected amines and heterocycles is the loss of the tert-butyl group or isobutylene. The observation of a fragment ion corresponding to [M - 56]⁺ (loss of isobutylene) or [M - 100]⁺ (loss of the entire Boc group) would further support the proposed structure.

Integrated Structure Elucidation Workflow

The power of the Analytical Triad lies in the integration of data from all three techniques to build a cohesive structural argument.

Figure 2: Integrated Workflow for Structure Elucidation.

Conclusion: A Self-Validating Approach to Structural Integrity

The structural elucidation of this compound is a prime example of the necessity for a multi-faceted analytical approach. By systematically acquiring and interpreting data from NMR, IR, and Mass Spectrometry, a researcher can build a robust and self-validating case for the proposed structure. This in-depth guide provides the foundational knowledge and practical protocols to confidently characterize this and other novel pyrazole derivatives, ensuring the scientific rigor required in modern chemical research and drug development.

References

-

Adeniyi, A. A., & Ajibade, P. A. (2014). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 38(9), 4120-4129. [Link]

-

Anderson, D. M. W., & Duncan, J. L. (1961). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 1961, 178-181. [Link]

-

Al-Hourani, B. J., & El-Elimat, T. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(16), 3638. [Link]

-

Abood, N. A., & Al-Amery, M. H. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

-

Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968. [Link]

-

Finar, I. L., & Rackham, D. M. (1968). Spectroscopic studies of some 1-phenylpyrazole derivatives. Journal of the Chemical Society B: Physical Organic, 1968, 211-218. [Link]

-

Ilies, M., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. International Journal of Molecular Sciences, 23(22), 14337. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

-

Gelenter, M. D., et al. (2018). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 72(1-2), 43-52. [Link]

-

Heller, S. R., & Milne, G. W. A. (1980). EPA/NIH Mass Spectral Data Base. National Bureau of Standards. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. utsouthwestern.edu [utsouthwestern.edu]

- 4. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. govinfo.gov [govinfo.gov]

A Technical Guide to the Solubility of tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate in Organic Solvents

Introduction

In the landscape of modern drug discovery and development, understanding the physicochemical properties of active pharmaceutical ingredients (APIs) and synthetic intermediates is paramount. Among these properties, solubility is a critical determinant of a compound's bioavailability, processability, and formulation feasibility. This technical guide provides an in-depth analysis of the solubility characteristics of tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical principles governing the solubility of this molecule, present a structured approach to its empirical determination, and offer field-proven insights into experimental design and data interpretation.

Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[1][2] Let's dissect the structure of this compound to anticipate its solubility behavior.

-

Pyrazole Core: The 1H-pyrazole ring is an aromatic heterocycle containing two nitrogen atoms.[3] This core structure contributes a degree of polarity to the molecule.

-

tert-Butyl Carboxylate Group: The bulky tert-butyl group is nonpolar and will generally decrease solubility in polar solvents. However, the carboxylate group introduces polarity and potential for hydrogen bonding.

-

Bromo and Methyl Substituents: The bromine atom is electronegative and adds to the molecule's polarizability, while the methyl group is nonpolar.

Overall, this compound can be classified as a molecule with moderate polarity. Its solubility will therefore be a balance between its polar functional groups and its nonpolar hydrocarbon components.[4] It is expected to exhibit better solubility in solvents of intermediate polarity.

Factors Affecting Solubility

Several factors can influence the solubility of this compound:

-

Solvent Polarity: As dictated by the "like dissolves like" principle, the compound will be most soluble in solvents with a polarity that matches its own.[1][2]

-

Hydrogen Bonding: The nitrogen atoms in the pyrazole ring and the oxygen atoms in the carboxylate group can act as hydrogen bond acceptors. Solvents that can act as hydrogen bond donors will likely exhibit enhanced solubility.[1][2]

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[1][5] This is because the increased kinetic energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.[1][5]

-

Molecular Size: Larger molecules generally have lower solubility as more energy is required to create a cavity for them within the solvent.[1]

Predicted Solubility Profile

Based on the structural analysis, we can predict the relative solubility of this compound in a range of common organic solvents.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile | High | These solvents have high dielectric constants and can engage in dipole-dipole interactions with the polar parts of the molecule, without the steric hindrance of protic groups.[4] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as hydrogen bond donors and acceptors, interacting favorably with the pyrazole and carboxylate moieties.[4][6] |

| Moderately Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Moderate | These solvents offer a balance of polarity and non-polar character that can effectively solvate the entire molecule. |

| Nonpolar | Hexanes, Toluene, Diethyl Ether | Low | The predominantly nonpolar nature of these solvents makes them poor at solvating the polar functional groups of the target compound.[4] |

| Aqueous | Water | Very Low | The large nonpolar tert-butyl group and the overall molecular structure will likely result in poor solubility in water. |

Experimental Determination of Solubility

A systematic approach is crucial for the accurate determination of solubility. The following protocol outlines a reliable method for generating quantitative solubility data.

Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid from the saturated solution.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to avoid precipitation due to temperature changes.

-

Filter the aliquot through a syringe filter compatible with the solvent to remove any remaining solid particles.

-

Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of the compound in the same solvent.

-

Analyze the calibration standards and the diluted sample by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Acetonitrile | 25 | ||

| e.g., Methanol | 25 | ||

| e.g., Dichloromethane | 25 | ||

| e.g., Toluene | 25 | ||

| ... (other solvents) | 25 |

Interpreting Solubility Data: A Deeper Dive

The quantitative data obtained from the experimental protocol can be further analyzed to gain a deeper understanding of the solute-solvent interactions.

Intermolecular Forces at Play

The following diagram illustrates the potential intermolecular interactions between this compound and different types of solvent molecules.

Caption: Intermolecular forces in solution.

-

In Polar Protic Solvents: The primary interactions will be hydrogen bonding between the solvent's hydroxyl group and the nitrogen and oxygen atoms of the solute, along with dipole-dipole interactions.

-

In Polar Aprotic Solvents: Strong dipole-dipole interactions will dominate.

-

In Nonpolar Solvents: Only weak van der Waals forces will be present between the solute and solvent molecules.

By correlating the experimental solubility data with the types of intermolecular forces possible with each solvent, a comprehensive picture of the compound's solvation thermodynamics can be developed.

Conclusion

The solubility of this compound is a critical parameter that influences its utility in pharmaceutical research and development. A thorough understanding of its solubility profile in various organic solvents can be achieved through a combination of theoretical analysis based on molecular structure and rigorous experimental determination. The methodologies and insights provided in this guide offer a robust framework for researchers to accurately characterize this important compound and make informed decisions in their drug development endeavors.

References

- Pyrazole - Solubility of Things. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Factors affecting solubility. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- Solubility of Organic Compounds. (2023, August 31).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Solubility of Organic Compounds. (n.d.). Chemistry Steps.

- What Affects Solubility Of Organic Compounds? (2025, February 9). YouTube.

- What are the factors that affect solubility? (2023, March 17). AAT Bioquest.

- The Recent Development of the Pyrazoles : A Review. (2021, November 26). TSI Journals.

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. youtube.com [youtube.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]

- 6. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique for this purpose. This guide provides a detailed analysis and interpretation of the ¹H NMR spectrum of tert-butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate, a substituted pyrazole derivative of interest in medicinal chemistry. The pyrazole scaffold is a privileged structure, appearing in numerous approved pharmaceuticals, and understanding its spectroscopic signatures is crucial for chemists in the field. This document will delve into the expected chemical shifts and signal multiplicities, grounded in the fundamental principles of NMR and supported by data from analogous structures.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first analyze the molecular structure of this compound and identify the distinct proton environments.

Caption: Molecular structure of this compound highlighting the pyrazole core and its substituents.

The molecule possesses three distinct sets of protons that will give rise to signals in the ¹H NMR spectrum:

-

The tert-butyl protons of the Boc (tert-butyloxycarbonyl) protecting group.

-

The methyl protons at the C3 position of the pyrazole ring.

-

The single proton on the C5 position of the pyrazole ring.

Due to the substitution pattern, specifically the bromine atom at the C4 position, there are no adjacent protons to the C5-H or the 3-methyl group that would lead to spin-spin coupling. Consequently, all signals in the spectrum are expected to be singlets.

Predicted ¹H NMR Spectrum

Based on the analysis of structurally similar compounds and established chemical shift ranges, the predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is summarized below.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| tert-Butyl Protons (Boc) | 1.55 - 1.65 | Singlet | 9H |

| 3-Methyl Protons | 2.20 - 2.40 | Singlet | 3H |

| C5-H Proton (Pyrazole) | 8.00 - 8.20 | Singlet | 1H |

Detailed Signal Analysis

The tert-Butyl (Boc) Protons

The most prominent signal in the spectrum is expected from the nine equivalent protons of the tert-butyl group of the Boc protector. This signal characteristically appears as a sharp, intense singlet in the upfield region of the spectrum, typically between 1.4 and 1.6 ppm[1]. For the closely related compound, tert-butyl 4-bromo-1H-pyrazole-1-carboxylate, this signal is reported at 1.57 ppm, which strongly supports our prediction.[2] The electron-withdrawing nature of the adjacent carboxyl group deshields these protons relative to an unsubstituted alkane.

The 3-Methyl Protons

The three protons of the methyl group attached to the C3 position of the pyrazole ring are also equivalent and will appear as a singlet. The chemical shift of methyl groups on aromatic or heteroaromatic rings is influenced by the electronic environment of the ring. For pyrazole derivatives, a methyl group at the C3 position typically resonates in the range of 2.2 to 2.5 ppm. The electron-donating nature of the methyl group will slightly influence the electron density of the pyrazole ring.

The C5-H Pyrazole Proton

The sole proton on the pyrazole ring is attached to the C5 carbon. Protons on pyrazole rings generally appear in the downfield region of the spectrum, typically between 6.0 and 8.5 ppm, due to the aromatic nature of the ring system. The precise chemical shift is sensitive to the nature and position of other substituents. In the case of tert-butyl 4-bromo-1H-pyrazole-1-carboxylate, the C3-H and C5-H protons are observed at 7.94 and 8.54 ppm, respectively.[2] The presence of an electron-donating methyl group at the C3 position in our target molecule is expected to cause a slight upfield (shielding) shift for the C5-H proton compared to the unsubstituted analog. Therefore, a chemical shift in the range of 8.00 - 8.20 ppm is a reasonable prediction for the C5-H proton. The signal will be a singlet due to the absence of any vicinal protons.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines the steps for preparing a sample of this compound and acquiring a high-quality ¹H NMR spectrum.

Caption: Workflow for the acquisition and processing of the ¹H NMR spectrum.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Set the appropriate acquisition parameters, including a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16 to 64), and a standard 1D proton pulse sequence.

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Integrate the area under each peak to determine the relative number of protons.

-

Reference the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Data Interpretation and Structural Verification

The processed ¹H NMR spectrum should display three singlet signals with an integration ratio of approximately 9:3:1, corresponding to the tert-butyl, methyl, and pyrazole C5-H protons, respectively. The presence of these three signals in the predicted chemical shift regions and with the expected integration values provides strong evidence for the correct structure of this compound. The absence of any unexpected signals would indicate a high degree of purity.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be simple and highly informative. The key diagnostic signals are the intense singlet for the tert-butyl group in the upfield region, a singlet for the C3-methyl group in the mid-field, and a singlet for the lone pyrazole proton in the downfield region. This in-depth guide provides the necessary framework for researchers and scientists to confidently identify and characterize this important heterocyclic building block, ensuring the integrity and success of their synthetic endeavors in drug development and beyond.

References

-

Kivekas, R., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. Available at: [Link]

Sources

A Technical Guide to tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate, a key heterocyclic building block, has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, including a reactive bromine atom and a Boc-protected pyrazole core, make it a versatile intermediate for the synthesis of complex molecular architectures with diverse pharmacological activities. This guide provides an in-depth overview of its commercial availability, a detailed synthesis protocol, its applications as a strategic building block in the development of therapeutic agents, and essential safety information. The pyrazole moiety is a well-established pharmacophore present in numerous approved drugs, and this particular derivative offers chemists a valuable tool for lead optimization and the exploration of novel chemical space.[1][2]

Commercial Availability

This compound (CAS No. 1021919-24-3) is readily available from a range of commercial suppliers specializing in research chemicals and building blocks for organic synthesis. The compound is typically offered in various quantities with purity levels suitable for research and development purposes. Below is a summary of representative suppliers and their offerings.

| Supplier | Purity | Available Quantities |

| BLDpharm | ≥95% | 1g, 5g, 25g |

| Combi-Blocks | ≥97% | 100mg, 250mg, 1g, 5g |

| ChemUniverse | Custom | Inquiry for details |

| Chemsrc | ≥98% | 1g, 5g, 10g, 100g |

Chemical Properties and Characterization

| Property | Value |

| CAS Number | 1021919-24-3 |

| Molecular Formula | C9H13BrN2O2 |

| Molecular Weight | 261.12 g/mol |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-protection of the precursor, 4-bromo-3-methyl-1H-pyrazole, with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for installing a Boc protecting group on a nitrogen-containing heterocycle.

Experimental Protocol: Boc Protection of 4-bromo-3-methyl-1H-pyrazole

Materials:

-

4-bromo-3-methyl-1H-pyrazole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-3-methyl-1H-pyrazole (1.0 equivalent) in dichloromethane.

-

Addition of Reagents: To the stirred solution, add triethylamine (1.5 equivalents). Then, add a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Boc Protection: Add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.[4]

Caption: Synthetic workflow for the Boc protection of 4-bromo-3-methyl-1H-pyrazole.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of the bromine atom and the Boc-protected nitrogen makes this compound a highly valuable building block in the synthesis of pharmaceutical agents. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents at the 4-position of the pyrazole ring. The Boc group provides a stable protecting group for the pyrazole nitrogen, which can be readily removed under acidic conditions when desired.[5][6]

As a Precursor for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[7] The pyrazole scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binding motif that mimics the adenine region of ATP.[5][8] The 4-position of the pyrazole ring is a key vector for substitution to achieve potency and selectivity. This compound can be utilized in the synthesis of kinase inhibitors by first performing a cross-coupling reaction at the 4-position, followed by deprotection of the Boc group and subsequent functionalization of the pyrazole nitrogen if necessary. For instance, Suzuki coupling with an appropriate boronic acid can introduce a desired aryl or heteroaryl group, which can then interact with specific residues in the kinase active site.

Caption: General scheme for the use of the title compound in kinase inhibitor synthesis.

In the Synthesis of GPCR Modulators

G-protein coupled receptors (GPCRs) represent another major class of drug targets.[9][10][11] Pyrazole-containing compounds have been identified as potent and selective modulators of various GPCRs. For example, derivatives of 1-(1-benzothiophen-7-yl)-1H-pyrazole have been developed as GPR52 agonists.[12] The versatility of this compound allows for its incorporation into synthetic routes targeting novel GPCR ligands. The ability to introduce a wide range of substituents at the 4-position via cross-coupling reactions enables the fine-tuning of ligand-receptor interactions, which is crucial for achieving desired pharmacological profiles.

Safety and Handling

This compound should be handled by qualified professionals in a well-ventilated laboratory setting.[4] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4] The toxicological properties of this compound have not been thoroughly investigated, and it should be handled with care.[4]

Conclusion

This compound is a commercially available and synthetically versatile building block with significant applications in drug discovery. Its utility in the synthesis of kinase inhibitors and GPCR modulators underscores its importance in medicinal chemistry. The straightforward synthesis and the ability to undergo various chemical transformations make it an invaluable tool for researchers aiming to develop novel therapeutic agents. As the demand for new and effective drugs continues to grow, the role of such well-designed building blocks in accelerating the drug discovery process will undoubtedly expand.

References

-

ChemUniverse. This compound. [Link]

-

Chemsrc. This compound. [Link]

-

Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]

-

ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. (2021-10-08). [Link]

-

ACS Publications. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. [Link]

-

PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

PubMed. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018-01-12). [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]

-

ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

-

PubMed. Design and Synthesis of 1-(1-benzothiophen-7-yl)-1H-pyrazole, a Novel Series of G Protein-Coupled Receptor 52 (GPR52) Agonists. (2018-05-01). [Link]

-

PMC. Tools for GPCR drug discovery. [Link]

-

NCBI. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual. (2019-11-01). [Link]

-

PubMed. Illuminating the understudied GPCR-ome. [Link]

-

Arkivoc. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]

- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

Green Chemistry. Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. (2020-05-06). [Link]

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 3. acdlabs.com [acdlabs.com]

- 4. japsonline.com [japsonline.com]

- 5. benchchem.com [benchchem.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Illuminating the understudied GPCR-ome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and synthesis of 1-(1-benzothiophen-7-yl)-1H-pyrazole, a novel series of G protein-coupled receptor 52 (GPR52) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis and Handling of tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of a Key Building Block in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a privileged heterocycle, integral to the development of a wide array of therapeutic agents. Its unique electronic properties and synthetic tractability have made it a cornerstone in the design of molecules targeting diverse biological pathways. Within this important class of compounds, tert-butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate has emerged as a particularly valuable and versatile building block. The presence of a bromine atom at the 4-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of molecular diversity. The tert-butoxycarbonyl (Boc) protecting group at the N1 position offers a crucial element of control, modulating the reactivity of the pyrazole ring and allowing for selective transformations. This guide, intended for researchers and professionals in the field of drug development, provides a comprehensive overview of the safe handling, synthesis, and key applications of this important synthetic intermediate.

I. Prudent Handling and Safety Protocols: A Chemist's Guide to this compound

While not classified as an acutely toxic substance, prudent handling of this compound is paramount to ensure laboratory safety and maintain the integrity of the compound. The following guidelines are based on a synthesis of information from various safety data sheets for this and structurally related compounds.

Personal Protective Equipment (PPE): The First Line of Defense

Proper PPE is non-negotiable when working with any chemical, including our target compound. The rationale behind each piece of equipment is to prevent exposure through the primary routes: dermal contact, inhalation, and ocular contact.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory. This is to prevent accidental splashes of the compound or solvents from causing eye irritation or injury.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.

-

Protective Clothing: A standard laboratory coat is required to protect against incidental skin contact. For larger scale operations, a chemical-resistant apron may be advisable.

-

Respiratory Protection: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize the inhalation of any dust or vapors. If a fume hood is not available, a NIOSH-approved respirator may be necessary.

Storage and Stability: Preserving Integrity

The stability of this compound is largely dictated by the lability of the Boc protecting group. Understanding its reactivity is key to proper storage.

-

Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from strong acids, bases, and oxidizing agents to prevent degradation.

-

Incompatibility:

-

Strong Acids: The Boc group is susceptible to cleavage under acidic conditions. Contact with strong acids will lead to the deprotection of the pyrazole nitrogen, yielding 4-bromo-3-methyl-1H-pyrazole.

-

Strong Bases: While generally more stable to basic conditions than acidic ones, prolonged exposure to strong bases can also lead to the cleavage of the Boc group.

-

Oxidizing Agents: Contact with strong oxidizing agents should be avoided to prevent unwanted reactions.

-

Spill and Emergency Procedures: Preparedness is Key

In the event of a spill or accidental exposure, a swift and informed response is critical.

-

Spill Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact emergency services.

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

II. The Chemistry of a Versatile Intermediate: Synthesis and Reactivity

The synthetic utility of this compound lies in the strategic placement of its functional groups. The Boc group serves as a removable directing group, while the bromine atom is a versatile handle for carbon-carbon and carbon-heteroatom bond formation.

A Representative Synthetic Protocol

The synthesis of this compound can be achieved through a straightforward two-step process starting from 4-bromo-3-methyl-1H-pyrazole. The following protocol is a representative example synthesized from literature procedures for analogous compounds.

Step 1: N-Boc Protection of 4-bromo-3-methyl-1H-pyrazole

-

Rationale: The introduction of the Boc group protects the N1 position of the pyrazole ring, preventing its participation in subsequent reactions and often improving the solubility of the compound in organic solvents.

-

Procedure:

-

To a solution of 4-bromo-3-methyl-1H-pyrazole (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is added triethylamine (1.5 eq).

-

The mixture is stirred at room temperature, and a solution of di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) in the same solvent is added dropwise.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification by column chromatography on silica gel affords pure this compound.

-

Key Reactions and Transformations

The true value of this building block is realized in its subsequent reactions, which allow for the elaboration of the pyrazole core.

A. Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds

The bromine atom at the 4-position is ideally situated for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl substituents.

-

General Protocol:

-

In a reaction vessel, this compound (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., Na₂CO₃ or K₃PO₄) are combined.

-

A suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water, is added.

-

The vessel is purged with an inert gas (e.g., argon or nitrogen) and heated to the desired temperature (typically 80-120 °C) until the reaction is complete as monitored by TLC or LC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine.

-

The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

-

B. Deprotection of the Boc Group: Unveiling the N-H Functionality

The ability to selectively remove the Boc group is crucial for further functionalization at the N1 position or to obtain the final N-unsubstituted pyrazole.

-

Acidic Cleavage:

-

Rationale: The tert-butyl carbamate is designed to be labile under acidic conditions, proceeding through a stable tert-butyl cation intermediate.

-

Procedure: The Boc-protected pyrazole is dissolved in a suitable solvent such as dichloromethane or dioxane, and a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is added. The reaction is typically stirred at room temperature until deprotection is complete.

-

III. Data and Visualization

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₃BrN₂O₂ |

| Molecular Weight | 261.12 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in most common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) |

Spectroscopic Data (Representative)

-

¹H NMR (CDCl₃, 400 MHz): δ 8.05 (s, 1H, pyrazole-H), 2.35 (s, 3H, CH₃), 1.60 (s, 9H, C(CH₃)₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 148.5, 142.1, 138.5, 95.8, 85.2, 28.1, 11.9.

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Experimental Workflow Visualization

The following diagrams illustrate the key synthetic transformations discussed.

Caption: Synthetic pathway and key reactions of this compound.

IV. Conclusion: A Versatile Tool for the Modern Chemist

This compound represents a powerful and versatile tool in the arsenal of the medicinal chemist. Its strategic design allows for controlled and selective functionalization of the pyrazole core, enabling the rapid generation of diverse compound libraries for drug discovery programs. A thorough understanding of its safe handling, synthesis, and reactivity is essential for its effective and responsible use in the laboratory. By adhering to the principles of good laboratory practice and leveraging its synthetic potential, researchers can continue to unlock the therapeutic promise of novel pyrazole-based molecules.

V. References

-

Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Online] Arkivoc 2014 (vi) 54-71. Available at: [Link]

-

Royal Society of Chemistry. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Online] Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]

Methodological & Application

Application Notes and Protocols: Suzuki Coupling with tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyrazoles

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds and commercial drugs. The ability to introduce diverse substituents onto the pyrazole ring is crucial for modulating pharmacological properties. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for forming carbon-carbon bonds.[1][2] This guide provides a detailed technical overview and practical protocols for the Suzuki coupling of tert-butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate, a key building block for the synthesis of 4-aryl-3-methyl-1H-pyrazoles.

The tert-butoxycarbonyl (Boc) protecting group on the pyrazole nitrogen serves a dual purpose: it modulates the electronic properties of the pyrazole ring and prevents potential side reactions at the N-H position. Understanding the nuances of coupling this specific substrate is essential for researchers aiming to construct complex molecular architectures for drug discovery and development.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[2] The catalytic cycle, illustrated below, involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

1. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) complex.[3][4] The reactivity of the aryl halide is a key factor, with bromides generally being more reactive than chlorides.[3]

2. Transmetalation: This step involves the transfer of the organic group from the organoboron species to the palladium(II) complex.[4] A base is crucial for this step; it activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the ligand exchange on the palladium center.[1][4][5][6]

3. Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired carbon-carbon bond and regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.[3][4]

Key Experimental Parameters and Optimization

The success of the Suzuki coupling with this compound hinges on the careful selection and optimization of several key parameters.

| Parameter | Common Choices & Considerations | Rationale & Expert Insights |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand (e.g., PPh₃, PCy₃, XPhos) | The choice of catalyst and ligand is critical. For heteroaryl halides, catalysts with bulky, electron-rich phosphine ligands often provide better results by promoting oxidative addition and stabilizing the catalytic species.[7][8] Pd(PPh₃)₄ is a versatile and commonly used catalyst.[9][10] |